molecular formula C12H11NO B1619821 2(1H)-Pyridinone, 1-methyl-4-phenyl- CAS No. 67970-80-3

2(1H)-Pyridinone, 1-methyl-4-phenyl-

Cat. No.: B1619821
CAS No.: 67970-80-3
M. Wt: 185.22 g/mol
InChI Key: OVNWRUULQMZZNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(1H)-Pyridinone, 1-methyl-4-phenyl- is a heterocyclic organic compound that belongs to the class of pyridinones It is characterized by a pyridinone ring with a methyl group at the 1-position and a phenyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 1-methyl-4-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-phenyl-3-buten-2-one with methylamine, followed by cyclization to form the desired pyridinone structure. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 2(1H)-Pyridinone, 1-methyl-4-phenyl- may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products. The use of automated systems and advanced reactors can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 1-methyl-4-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridinone ring to a dihydropyridine structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyridinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyridine derivatives. Substitution reactions can lead to various substituted pyridinones or phenyl derivatives.

Scientific Research Applications

2(1H)-Pyridinone, 1-methyl-4-phenyl- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has explored its use as a neuroprotective agent and its potential in treating neurodegenerative diseases.

    Industry: It can be used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 1-methyl-4-phenyl- involves its interaction with specific molecular targets and pathways. For instance, in the context of neuroprotection, the compound may inhibit the formation of free radicals and reduce oxidative stress. It can also modulate neurotransmitter levels and inhibit enzymes involved in neurotransmitter metabolism, such as monoamine oxidase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2(1H)-Pyridinone, 1-methyl-4-phenyl- is unique due to its specific substitution pattern on the pyridinone ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-methyl-4-phenylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-13-8-7-11(9-12(13)14)10-5-3-2-4-6-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNWRUULQMZZNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80218166
Record name 2(1H)-Pyridinone, 1-methyl-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80218166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67970-80-3
Record name 2(1H)-Pyridinone, 1-methyl-4-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067970803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Pyridinone, 1-methyl-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80218166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2(1H)-Pyridinone, 1-methyl-4-phenyl-
Reactant of Route 2
Reactant of Route 2
2(1H)-Pyridinone, 1-methyl-4-phenyl-
Reactant of Route 3
Reactant of Route 3
2(1H)-Pyridinone, 1-methyl-4-phenyl-
Reactant of Route 4
2(1H)-Pyridinone, 1-methyl-4-phenyl-
Reactant of Route 5
Reactant of Route 5
2(1H)-Pyridinone, 1-methyl-4-phenyl-
Reactant of Route 6
Reactant of Route 6
2(1H)-Pyridinone, 1-methyl-4-phenyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.